molecular formula C7H13N3 B13893012 7-Azidohept-1-ene

7-Azidohept-1-ene

Cat. No.: B13893012
M. Wt: 139.20 g/mol
InChI Key: PQCIEHNPMCWGNY-UHFFFAOYSA-N
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Description

7-Azidohept-1-ene is an organic compound characterized by the presence of an azide group (-N₃) attached to a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azidohept-1-ene typically involves the nucleophilic substitution of a suitable leaving group with sodium azide (NaN₃). One common method is the reaction of 7-bromohept-1-ene with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring safety protocols due to the potentially explosive nature of azides, and implementing purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 7-Azidohept-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.

    Substitution: Sodium azide in DMSO or CH₃CN.

    Cycloaddition: Copper(I) catalysts in the presence of an alkyne.

Major Products:

    Reduction: 7-Aminohept-1-ene.

    Substitution: Various substituted heptenes depending on the nucleophile used.

    Cycloaddition: 1,2,3-Triazoles.

Mechanism of Action

The mechanism of action of 7-Azidohept-1-ene largely depends on the type of reaction it undergoes. For example:

    Reduction: The azide group is reduced to an amine, releasing nitrogen gas (N₂) in the process.

    Cycloaddition: The azide group reacts with an alkyne in the presence of a copper(I) catalyst to form a triazole ring.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an azide group and a double bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic organic chemistry .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

7-azidohept-1-ene

InChI

InChI=1S/C7H13N3/c1-2-3-4-5-6-7-9-10-8/h2H,1,3-7H2

InChI Key

PQCIEHNPMCWGNY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCN=[N+]=[N-]

Origin of Product

United States

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